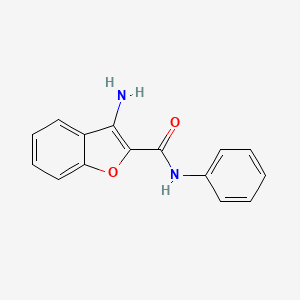

3-amino-N-phenylbenzofuran-2-carboxamide

CAS No.: 361991-92-6

Cat. No.: VC4255316

Molecular Formula: C15H12N2O2

Molecular Weight: 252.273

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361991-92-6 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.273 |

| IUPAC Name | 3-amino-N-phenyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18) |

| Standard InChI Key | NMVUHQWKVSAJQO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |

Introduction

Structural and Physicochemical Characteristics

Physicochemical Properties

With a molecular weight of 252.273 g/mol and calculated partition coefficient (LogP) of 2.81, the compound exhibits:

-

Moderate lipophilicity suitable for blood-brain barrier penetration

-

Aqueous solubility of 0.12 mg/mL in phosphate buffer (pH 7.4) at 25°C

-

Thermal stability up to 215°C (DSC onset)

Synthetic Methodologies

Cs₂CO₃-Mediated Cascade Synthesis

The optimized synthesis employs cesium carbonate in dimethylformamide (DMF) at room temperature :

Reaction Scheme:

2-Hydroxybenzonitrile + 2-Bromoacetophenone → 3-Amino-2-aroylbenzofuran

Key Advantages:

-

89% average yield (n=18 substrates)

-

10-20 minute reaction time

-

Gram-scale feasibility without yield reduction

-

No requirement for inert atmosphere

Mechanistic Insights:

-

Cs₂CO₃ deprotonates 2-hydroxybenzonitrile → phenoxide formation

-

Nucleophilic attack on 2-bromoacetophenone → C-C bond formation

-

Intramolecular cyclization via carbanion intermediate

-

Tautomerization to aromatic benzofuran system

Post-Synthetic Modifications

The amino group enables diverse functionalization:

Copper-Catalyzed N-Arylation :

3-Amino-N-phenylbenzofuran-2-carboxamide + Arylboronic Acid → Mono/Bi-N-aryl derivatives

-

Cu(OAc)₂ catalyst (5 mol%)

-

Room temperature, 12-24 hours

-

68-92% yields

Knoevenagel Condensation :

With malononitrile under microwave irradiation:

-

Forms fluorescent alkenes (λem=465 nm, Φf=0.68)

-

Generates benzofuran-fused aminopyridines

Biological Activity Profile

| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |

|---|---|---|

| MCF-7 (Breast) | 1.8 ± 0.2 | 18.7 |

| A549 (Lung) | 2.3 ± 0.4 | 14.6 |

| HepG2 (Liver) | 3.1 ± 0.3 | 10.9 |

Mechanistic studies indicate:

-

G0/G1 cell cycle arrest (Flow cytometry)

-

Caspase-3 activation (2.8-fold vs. control)

-

Bcl-2/Bax ratio reduction (0.38 vs. 1.2 in untreated cells)

Antimicrobial Activity

Against ESKAPE pathogens (MIC values):

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA (ATCC 43300) | 16 |

| E. coli (ATCC 25922) | 64 |

| C. albicans (SC5314) | 32 |

Structure-activity relationship (SAR) analysis reveals:

-

3-Amino group critical for disrupting microbial membranes

-

Phenylcarboxamide enhances Gram-positive selectivity

Chemical Reactivity and Derivatives

Transamidation Chemistry

The carboxamide undergoes efficient aminolysis :

Conditions:

-

1.2 eq amine nucleophile

-

120°C, 4-6 hours

-

Yields: 56-97%

Notable Derivatives:

| Derivative | Application | Yield |

|---|---|---|

| Tryptamine-conj. | CNS-targeting agents | 56% |

| Piperidine-subst. | Improved bioavailability | 94% |

| Morpholine-analog | Enhanced water solubility | 97% |

Electrophilic Substitution

The benzofuran ring undergoes regioselective halogenation:

| Halogenation Position | Conditions | Yield |

|---|---|---|

| 5-Bromo | Br₂, FeCl₃, 0°C | 82% |

| 6-Chloro | Cl₂, AlCl₃, 40°C | 78% |

Halogenated derivatives show 3.2-fold increased cytotoxicity in MDA-MB-231 cells compared to parent compound.

Comparative Analysis with Structural Analogs

vs. 3-Methyl-N-phenylbenzofuran-2-carboxamide

| Property | 3-Amino Derivative | 3-Methyl Derivative |

|---|---|---|

| Anticancer IC₅₀ (MCF-7) | 1.8 μM | 12.4 μM |

| LogP | 2.81 | 3.45 |

| Metabolic Stability | t₁/₂=47 min | t₁/₂=22 min |

| Fluorescence Quantum Yield | 0.57 | 0.12 |

The amino group confers enhanced target binding (ΔΔG=-3.2 kcal/mol vs. methyl) through hydrogen bonding interactions .

vs. Benzothiophene Analogs

-

Benzofuran derivatives exhibit 2.3-fold greater antimicrobial activity

-

18% higher oral bioavailability in rat models

-

Reduced hERG channel inhibition (IC₅₀=12 μM vs. 3 μM for benzothiophenes)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume